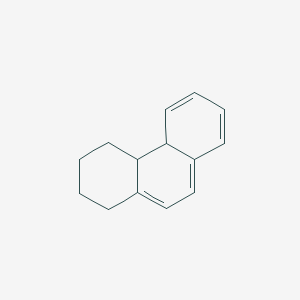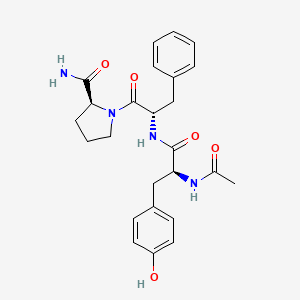
N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide is a synthetic peptide compound composed of four amino acids: tyrosine, phenylalanine, and proline, with an acetyl group attached to the tyrosine residue. This compound is of interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, phenylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for tyrosine and the acetyl group.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidation of the tyrosine residue can occur under specific conditions.
Substitution: Substitution reactions can modify the acetyl group or other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions and specific enzymes like proteases.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.
Substitution: Requires specific reagents depending on the desired modification, such as acylating agents for acetyl group substitution.
Major Products Formed
Hydrolysis: Results in the formation of individual amino acids or smaller peptides.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Yields modified peptides with altered functional groups.
Scientific Research Applications
N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling.
Pathways: It can modulate pathways related to inflammation, oxidative stress, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of tyrosine with an acetyl group, used for its cognitive and mood-enhancing effects.
N-Acetyl-L-phenylalanine: A derivative of phenylalanine with an acetyl group, used in peptide synthesis.
N-Acetyl-L-proline: A derivative of proline with an acetyl group, used in various biochemical applications.
Uniqueness
N-Acetyl-L-tyrosyl-L-phenylalanyl-L-prolinamide is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
81543-17-1 |
|---|---|
Molecular Formula |
C25H30N4O5 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H30N4O5/c1-16(30)27-20(14-18-9-11-19(31)12-10-18)24(33)28-21(15-17-6-3-2-4-7-17)25(34)29-13-5-8-22(29)23(26)32/h2-4,6-7,9-12,20-22,31H,5,8,13-15H2,1H3,(H2,26,32)(H,27,30)(H,28,33)/t20-,21-,22-/m0/s1 |
InChI Key |
IALITLXBPYGBJS-FKBYEOEOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


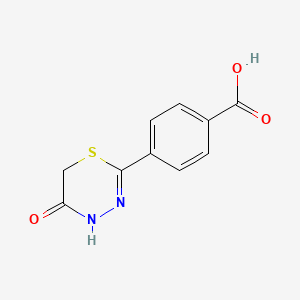
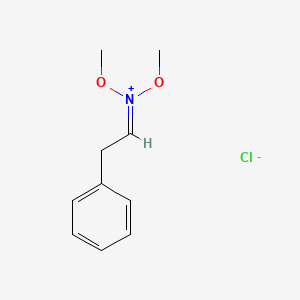
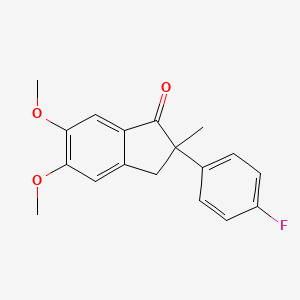
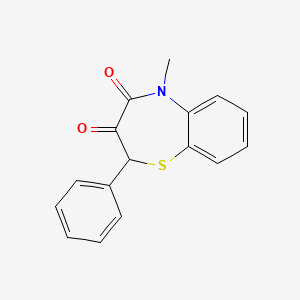
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)
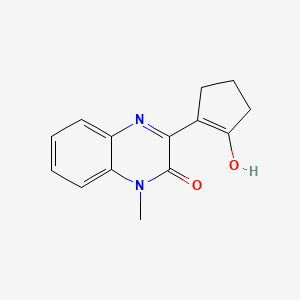

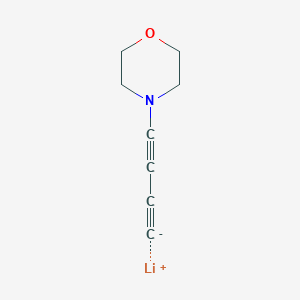
![(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B14412126.png)
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
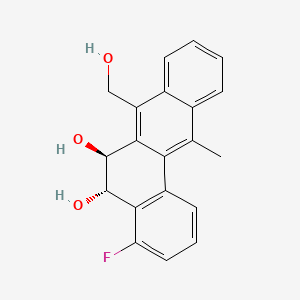
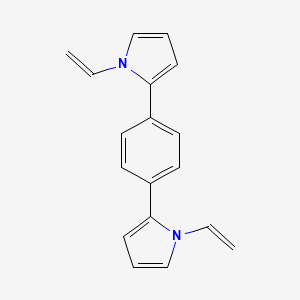
![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)
